(4Z)-4-(furan-2-ylmethylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione
Overview
Description
(4Z)-4-(furan-2-ylmethylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones This compound is characterized by the presence of a furan ring, an iodophenyl group, and a pyrazolidine-3,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(furan-2-ylmethylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione typically involves the condensation of furan-2-carbaldehyde with 1-(4-iodophenyl)pyrazolidine-3,5-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(furan-2-ylmethylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The iodophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the iodophenyl group may produce the corresponding phenyl derivative.
Scientific Research Applications
(4Z)-4-(furan-2-ylmethylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (4Z)-4-(furan-2-ylmethylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The furan ring and iodophenyl group may interact with enzymes or receptors, leading to modulation of their activity. The pyrazolidine-3,5-dione core may also play a role in the compound’s biological effects by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-(furan-2-ylmethylidene)-1-phenylpyrazolidine-3,5-dione: Lacks the iodine atom in the phenyl group.
(4Z)-4-(furan-2-ylmethylidene)-1-(4-chlorophenyl)pyrazolidine-3,5-dione: Contains a chlorine atom instead of iodine in the phenyl group.
(4Z)-4-(furan-2-ylmethylidene)-1-(4-bromophenyl)pyrazolidine-3,5-dione: Contains a bromine atom instead of iodine in the phenyl group.
Uniqueness
The presence of the iodine atom in (4Z)-4-(furan-2-ylmethylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione imparts unique chemical and physical properties to the compound. The iodine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s biological activity or reactivity compared to its analogs.
Properties
IUPAC Name |
(4Z)-4-(furan-2-ylmethylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2O3/c15-9-3-5-10(6-4-9)17-14(19)12(13(18)16-17)8-11-2-1-7-20-11/h1-8H,(H,16,18)/b12-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXSQLMTZJHQAZ-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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